molecular formula C18H12BrN3O6S B5434240 (5E)-1-(3-bromophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(3-bromophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5434240
M. Wt: 478.3 g/mol
InChI Key: ZZQMUMWNGHMRIN-LFYBBSHMSA-N
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Description

The compound “(5E)-1-(3-bromophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” is a complex organic molecule featuring multiple functional groups, including a bromophenyl group, a hydroxy-methoxy-nitrophenyl group, and a sulfanylidene-diazinane-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Synthesis of the Hydroxy-Methoxy-Nitrophenyl Intermediate: This can be achieved by nitration of a methoxyphenol followed by reduction and further functionalization.

    Coupling Reactions: The two intermediates can be coupled using a suitable cross-coupling reaction, such as Suzuki or Heck coupling.

    Formation of the Diazinane-Dione Core: This step involves the cyclization of the coupled product under specific conditions to form the diazinane-dione core.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO₄

    Reduction: H₂/Pd, LiAlH₄, NaBH₄

    Substitution: NaOH, KCN, NH₃

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Possible use in the development of new therapeutic agents.

Industry

    Materials Science:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The bromophenyl and nitrophenyl groups can interact with enzymes or receptors, while the diazinane-dione core can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5E)-1-(3-fluorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

The presence of the bromine atom in the bromophenyl group can lead to unique reactivity and interactions compared to its chloro and fluoro analogs. This can result in different biological activities and applications.

Properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O6S/c1-28-14-7-9(6-13(15(14)23)22(26)27)5-12-16(24)20-18(29)21(17(12)25)11-4-2-3-10(19)8-11/h2-8,23H,1H3,(H,20,24,29)/b12-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQMUMWNGHMRIN-LFYBBSHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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